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Compound of Interest

Compound Name: Trinickel disulphide

Cat. No.: B081908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of

trinickel disulphide (Ni₃S₂), a material of significant interest due to its unique electronic and

catalytic properties. This document delves into the material's fundamental characteristics,

experimental and computational methodologies for its study, and key quantitative data,

presented for clarity and comparative analysis.

Core Properties of Trinickel Disulphide
Trinickel disulphide, commonly found in the heazlewoodite mineral form, is a metallic

compound.[1][2] Its metallic nature is characterized by the absence of a band gap, with

electronic states continuously available for conduction.[1][2] This property underpins its high

electrical conductivity.

Computationally, the metallic character of Ni₃S₂ is confirmed by a significant density of states

(DOS) at the Fermi level.[3] The material typically crystallizes in a trigonal (rhombohedral)

structure with the space group R32.[4] However, an orthorhombic phase has also been

reported.

Table 1: Crystallographic Data for Trigonal Trinickel Disulphide (Heazlewoodite)
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Parameter Value Reference

Space Group R32 --INVALID-LINK--

Crystal System Trigonal --INVALID-LINK--

a 5.74 Å --INVALID-LINK--

b 5.74 Å --INVALID-LINK--

c 7.14 Å --INVALID-LINK--

α 90° --INVALID-LINK--

β 90° --INVALID-LINK--

γ 120° --INVALID-LINK--

Table 2: Atomic Positions for Trigonal Trinickel Disulphide (Heazlewoodite)

Element Wyckoff Symbol
Fractional
Coordinates (x, y,
z)

Reference

Ni 9b (0.333, 0.667, 0.167) --INVALID-LINK--

S 6c (0.000, 0.000, 0.388) --INVALID-LINK--

Experimental Determination of Electronic Band
Structure
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique

for directly probing the electronic band structure of crystalline solids.[5][6]

Experimental Protocol: Angle-Resolved Photoemission
Spectroscopy (ARPES)
A representative, albeit generalized, protocol for the ARPES analysis of Ni₃S₂ is outlined below.

Specific parameters may vary based on the available instrumentation and the precise research

question.
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1. Sample Preparation: Single Crystal Synthesis

High-quality single crystals of Ni₃S₂ are essential for ARPES measurements. A common

synthesis method is the chemical vapor transport (CVT) technique.

Precursors: High-purity nickel (Ni) powder and sulfur (S) powder.

Transport Agent: Iodine (I₂) is often used as a transport agent.

Procedure:

The stoichiometric amounts of Ni and S powder, along with a small amount of I₂, are

sealed in an evacuated quartz ampoule.

The ampoule is placed in a two-zone tube furnace. The source zone (containing the

precursors) is heated to a higher temperature (e.g., 800 °C), while the growth zone is

maintained at a slightly lower temperature (e.g., 750 °C).

This temperature gradient drives the transport of the nickel sulfide species via the gas

phase to the cooler end, where single crystals nucleate and grow over several days.

The ampoule is then slowly cooled to room temperature.

2. ARPES Measurement

Environment: The experiment is conducted in an ultra-high vacuum (UHV) chamber

(pressure < 10⁻¹⁰ torr) to prevent surface contamination.

Sample Mounting and Cleaving: The synthesized Ni₃S₂ single crystal is mounted on a

sample holder and cleaved in-situ at low temperature (e.g., < 20 K) to expose a clean,

atomically flat surface.

Light Source: A monochromatic light source, such as a synchrotron beamline or a laboratory-

based UV lamp (e.g., He-Iα radiation at 21.2 eV), is used to generate photons that excite

electrons from the sample.

Electron Energy Analyzer: A hemispherical electron energy analyzer measures the kinetic

energy and emission angle of the photoemitted electrons.
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Data Acquisition: The intensity of photoemitted electrons is recorded as a function of their

kinetic energy and two emission angles. This data is then converted to a plot of binding

energy versus crystal momentum (E vs. k), which represents the electronic band structure.

Computational Determination of Electronic Band
Structure
Density Functional Theory (DFT) is the primary computational method for calculating the

electronic band structure of materials from first principles.

Computational Protocol: Density Functional Theory
(DFT) Calculations
The following protocol outlines the key steps and parameters for performing a DFT calculation

of the electronic band structure of Ni₃S₂.

1. Software: A plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP)

or Quantum ESPRESSO is commonly used.[7]

2. Input Structure: The calculation begins with the crystal structure of Ni₃S₂, as detailed in

Tables 1 and 2.

3. Key Computational Parameters:

Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are used to describe

the interaction between the core and valence electrons.

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the

Perdew-Burke-Ernzerhof (PBE) functional is a common choice for metallic systems.[7]

Plane-Wave Cutoff Energy: A cutoff energy of around 400-500 eV is typically sufficient to

ensure convergence of the total energy.

k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. For the self-

consistent field (SCF) calculation, a dense k-point mesh (e.g., 12x12x8) is used to accurately

determine the charge density. For the subsequent band structure calculation, a path of high-

symmetry points in the Brillouin zone is defined.
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Convergence Criteria: The electronic self-consistency loop is iterated until the total energy

difference between consecutive steps is less than a small threshold (e.g., 10⁻⁶ eV). The

forces on the atoms are also minimized to a similar tolerance during structural optimization.

4. Calculation Workflow:

Structural Optimization: The lattice parameters and atomic positions are relaxed to find the

minimum energy configuration.

Self-Consistent Field (SCF) Calculation: The ground-state electron density is calculated on a

dense k-point mesh.

Non-Self-Consistent Calculation for Band Structure: The electronic band structure is

calculated along a high-symmetry path in the Brillouin zone using the charge density

obtained from the SCF step.

Density of States (DOS) Calculation: The DOS and projected DOS (PDOS) are calculated to

understand the contribution of different atomic orbitals to the electronic states.

Visualizations
Computational Workflow for Electronic Band Structure
The following diagram illustrates the typical workflow for calculating the electronic band

structure of a material using Density Functional Theory.
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A generalized workflow for DFT-based electronic structure calculations.

This guide provides a foundational understanding of the electronic band structure of trinickel
disulphide, intended to support further research and development in materials science and

related fields. The detailed protocols and structured data serve as a valuable resource for both

experimentalists and computational scientists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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